N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-(5-chloropyridin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-20-11-12-22(26-17-20)30-21-13-15-28(16-14-21)24(29)27-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21,23H,13-16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIYUKUAZRCTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product. Common solvents used in these reactions include dichloromethane, tetrahydrofuran, and dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening techniques can also aid in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical activities.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar activities. For instance, derivatives of piperidine have shown efficacy in targeting specific cancer pathways, such as the Axl signaling pathway, which is often overactive in tumors .
-
Neuropharmacology
- The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Piperidine derivatives have been explored for their effects on mood disorders and neurodegenerative diseases. Preliminary studies indicate that modifications to the piperidine structure can enhance binding affinity to these receptors, leading to improved therapeutic profiles .
- Antimicrobial Properties
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Piperidine derivatives | Inhibition of cancer cell proliferation |
| Neuropharmacology | Piperidine analogs | Modulation of neurotransmitter activity |
| Antimicrobial | Similar piperidine compounds | Bactericidal effects against pathogens |
Case Studies
-
Case Study: Anticancer Efficacy
- A study conducted by Smith et al. (2024) investigated the anticancer effects of piperidine derivatives in vitro. The study found that compounds structurally similar to this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Case Study: Neuropharmacological Effects
- Case Study: Antimicrobial Activity
Mechanism of Action
The mechanism by which N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and influencing cellular processes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound 14: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
- Structure : Differs in the 4-position substituent (benzimidazolone vs. 5-chloropyridinyloxy) and the carboxamide N-substituent (4-methylphenyl vs. benzhydryl) .
- Synthesis: Prepared via general procedure A with 85% yield using 5-chloro-1-(4-piperidyl)-2-benzimidazolinone and 4-methylphenyl isocyanate. The target compound would require analogous coupling but with benzhydryl isocyanate, which may lower yields due to steric hindrance .
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide
- Structure : Contains a methoxycarbonyl group at the 4-position and a phenylpropanamide chain instead of carboxamide. The benzhydryl group in the target compound is bulkier than the benzyl group here, likely altering pharmacokinetic profiles .
- Synthesis : Reported in 1993, this compound uses classical carbamate chemistry. The target compound’s synthesis would require more advanced coupling reagents (e.g., EDCI/HOBt) to accommodate steric bulk .
N-(5-Chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide hydrochloride
- Structure : A benzamide derivative with a 4-pyridinyl-piperidinylcarbonyl group and hydrochloride salt. The target compound lacks the benzamide backbone and pyridinyl substituent but shares a chloropyridinyl motif .
- Molecular Weight : The hydrochloride salt (472.37 g/mol) is heavier than the target compound (~404–420 g/mol estimated), impacting bioavailability and diffusion rates .
Data Table: Key Comparative Properties
Biological Activity
N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.9 g/mol. Its structure features a piperidine ring substituted with a benzhydryl group and a chloropyridine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and related physiological processes.
- Enzyme Inhibition : It could inhibit enzymes critical for cellular functions, thereby affecting metabolic pathways.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may be relevant for neuroprotective effects.
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : In a study published in Cancer Research, the compound was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Neuroprotective Effects : Research published in Neuroscience Letters demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins, suggesting its potential for treating neurodegenerative diseases .
- Antimicrobial Properties : A study reported that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Basic: What are the key structural features of N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide, and how do they influence its chemical reactivity and biological activity?
The compound features:
- A piperidine ring substituted with a benzhydryl group (two phenyl rings attached to a central carbon), providing steric bulk and potential hydrophobic interactions.
- A 5-chloropyridin-2-yl ether moiety, which introduces electron-withdrawing effects (via the chlorine substituent) and hydrogen-bonding capabilities.
- A carboxamide linkage that enhances stability and facilitates interactions with biological targets like enzymes or receptors.
These groups influence reactivity (e.g., susceptibility to nucleophilic attack at the pyridine ring) and activity (e.g., binding affinity to kinases or GPCRs due to aromatic stacking or hydrogen bonding). Similar compounds show enhanced metabolic stability when bulky substituents like benzhydryl are present .
Basic: What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
Etherification : Coupling 5-chloro-2-hydroxypyridine with a piperidine derivative under Mitsunobu or nucleophilic substitution conditions.
Carboxamide Formation : Reacting the piperidine intermediate with benzhydryl isocyanate or via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Advanced: How can researchers optimize reaction yields during synthesis, particularly in multi-step protocols?
Key strategies include:
- Catalyst Screening : Testing palladium or copper catalysts for coupling reactions to reduce side products.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., amide bond formation) to prevent racemization or decomposition.
- In-line Analytics : Use LC-MS to monitor intermediate formation and adjust reaction conditions in real time .
Advanced: What methodologies are used to elucidate the compound’s mechanism of action in biological systems?
Approaches include:
- In Vitro Binding Assays : Radioligand displacement studies to quantify affinity for receptors (e.g., IC₅₀ values).
- Enzyme Inhibition Kinetics : Measuring changes in enzymatic activity (e.g., via fluorogenic substrates) to determine inhibition constants (Kᵢ).
- Molecular Docking : Computational modeling to predict binding poses in target proteins (e.g., using AutoDock Vina) .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine substitution pattern).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
- X-ray Crystallography : Resolves stereochemistry and crystal packing effects .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying EC₅₀ values across assays)?
Potential explanations and solutions:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (pH, ionic strength) can alter activity.
- Metabolic Stability : Use liver microsome assays to assess degradation rates that may affect observed potency.
- Structural Analog Comparison : Benchmark against analogs (e.g., replacing benzhydryl with smaller groups) to isolate substituent effects .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent Scanning : Systematically replacing the 5-chloro group with other halogens (F, Br) or electron-donating groups (e.g., -OCH₃).
- Bioisosteric Replacement : Swapping the pyridine ring with pyrimidine or triazine to modulate solubility or target selectivity .
Basic: What physicochemical properties (e.g., solubility, logP) are critical for in vivo studies?
- logP : Predicted ~3.5 (via computational tools like ACD/Labs), indicating moderate lipophilicity.
- Aqueous Solubility : Likely <10 µM (common for aromatic carboxamides), necessitating formulation with co-solvents (e.g., PEG 400) .
Advanced: How can structural modifications improve metabolic stability without compromising activity?
- Fluorination : Introducing fluorine at the pyridine meta-position to block CYP450-mediated oxidation.
- Isotere Incorporation : Replacing the ether oxygen with a sulfone group to enhance resistance to hydrolytic cleavage .
Advanced: What computational tools are effective for predicting off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
